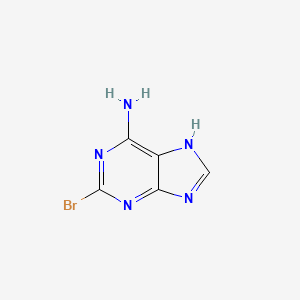

2-Bromo-9H-purin-6-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZULIHZICLSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403959 | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-25-8 | |

| Record name | 28128-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 2 Bromo 9h Purin 6 Amine

The fundamental characteristics of 2-Bromo-9H-purin-6-amine are crucial for its application in research. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H4BrN5 |

| Molecular Weight | 214.02 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 28128-25-8 nih.gov |

| Synonyms | 2-Bromoadenine, 6-Amino-2-bromopurine nih.gov |

| Physical Description | Not explicitly detailed in the provided search results. |

| Solubility | Not explicitly detailed in the provided search results. |

Synthesis of 2 Bromo 9h Purin 6 Amine

The synthesis of 2-Bromo-9H-purin-6-amine can be achieved through various chemical routes. One common approach involves the direct bromination of a suitable purine (B94841) precursor. For instance, the synthesis of related 8-bromo-purine derivatives often involves the introduction of a bromine atom at the 8-position of the purine ring. evitachem.com While specific, detailed synthetic procedures for this compound were not found in the search results, general methods for purine halogenation are well-established. These reactions typically involve electrophilic substitution at the purine ring.

Another synthetic strategy could involve building the purine ring system with the bromine atom already incorporated into one of the starting materials. For example, a substituted imidazole (B134444) can be reacted with a pyrimidine (B1678525) precursor to form the fused purine ring.

Mechanistic Insights and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Purine (B94841) Functionalization Transformations

The functionalization of the purine scaffold in 2-Bromo-9H-purin-6-amine primarily involves reactions at the halogenated carbon position and the nitrogen atoms of the heterocyclic rings. The main transformation pathways include nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr): Halogenated purines are classic substrates for SNAr reactions, where the halogen acts as a leaving group, being displaced by a nucleophile. In di- or tri-halogenated purines, the C6 position is generally the most reactive towards nucleophilic attack, followed by the C2 and C8 positions. mdpi.com In this compound, the bromine at the C2 position can be substituted by various nucleophiles, although the reactivity is lower than that of a halogen at C6. For instance, the displacement of chlorine at the C6 position of 2,6-dichloropurine (B15474) by an amine is a common strategy, often requiring protection of the imidazole (B134444) nitrogen to prevent side reactions and ensure regioselectivity. kuleuven.be

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions represent a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com For purine derivatives like this compound, Suzuki-Miyaura, Stille, and Sonogashira reactions are particularly relevant. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C2-bromo position with an aryl or vinyl boronic acid. It is a robust method for introducing diverse aryl groups onto the purine core. mdpi.com

Alkylation and Arylation: The nitrogen atoms of the purine ring, particularly N7 and N9, are nucleophilic and can be targeted for alkylation or arylation. rsc.org Copper-mediated N-arylation reactions, for example, have been developed to achieve regioselective coupling at the N9 position. researchgate.netresearchgate.net

The choice of catalyst, ligands, base, and solvent system is critical in directing the outcome of these transformations, often determining both the yield and the regioselectivity of the final product. researchgate.net

Tautomeric Equilibria and Their Impact on Purine Reactivity and Regioselectivity

Purines, including this compound, can exist as a mixture of tautomers, which are structural isomers that readily interconvert. numberanalytics.com The most significant tautomerism in purines involves the position of the proton on the imidazole ring, leading to an equilibrium between the N7–H and N9–H forms. researchgate.net The relative stability and population of these tautomers have a profound impact on the molecule's reactivity, particularly in reactions involving the ring nitrogens, such as alkylation and glycosylation. researchgate.netd-nb.info

The position of this equilibrium is sensitive to several factors:

Substituents: The electronic nature of substituents on the purine ring influences the electron density of the ring nitrogens, thereby affecting tautomer stability. researchgate.net

Solvent Polarity: The solvent environment plays a crucial role in stabilizing one tautomer over the other. researchgate.netd-nb.info Studies on related 6-halopurines provide direct insight. For 6-chloropurine (B14466) and 6-bromopurine (B104554), the N9-H tautomer is the dominant form in more polar solvents like DMSO. However, in less polar solvents such as THF, the population of the N7-H tautomer becomes comparable to or even higher than that of the N9-H tautomer. researchgate.net

This shift in tautomeric preference directly impacts regioselectivity. A reaction targeting the imidazole nitrogen will likely occur at the most nucleophilic nitrogen of the most abundant tautomer under the given conditions. For example, if the N9-H tautomer is dominant, reactions like alkylation are more likely to yield the N9-substituted product. d-nb.info Conversely, conditions that favor the N7-H tautomer can lead to a higher proportion of the N7-substituted isomer. researchgate.net

Table 1: Influence of Solvent on Tautomeric Population of 6-Chloropurine at 30°C (303 K) This interactive table, based on findings for the closely related 6-chloropurine, illustrates the significant effect of the solvent on the tautomeric equilibrium.

| Solvent | % Population of N7-H Tautomer | % Population of N9-H Tautomer |

| DMSO | 8-22% | 78-92% |

| THF (less polar) | Population comparable to N9-H | Population comparable to N7-H |

| AcOEt (less polar) | Population comparable to N9-H | Population comparable to N7-H |

Data derived from studies on 6-chloropurine and 6-bromopurine, which indicate a general trend for 6-halopurines. researchgate.net

Factors Governing Regioselectivity in Purine Derivatization

Regioselectivity—the control over which position on the purine ring reacts—is a central challenge in the synthesis of purine derivatives. numberanalytics.com Achieving a specific substitution pattern on the this compound scaffold depends on a careful interplay of several factors. mdpi.com

Inherent Reactivity of the Purine Core: The electronic distribution within the purine ring system inherently makes certain positions more reactive. For SNAr and many cross-coupling reactions on polyhalogenated purines, the order of reactivity is typically C6 > C2 > C8. mdpi.com

Tautomeric Equilibrium: As discussed, the dominant N–H tautomer (N7-H vs. N9-H) in solution determines the primary site for N-alkylation and N-arylation reactions. researchgate.netd-nb.info

Steric Hindrance: Bulky substituents on the purine ring or the incoming reagent can sterically hinder attack at adjacent positions, thereby directing the reaction elsewhere.

Reaction Conditions: The choice of reagents and conditions is arguably the most powerful tool for controlling regioselectivity.

Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal (e.g., palladium vs. copper) and its associated ligands can selectively activate different positions. For instance, copper(II) acetate (B1210297) has been shown to efficiently promote the N9-arylation of purines with arylboronic acids with complete regioselectivity, avoiding the formation of the N7 isomer. researchgate.net

Base and Solvent: The base can influence which proton is removed (in the case of anions) or the reactivity of the nucleophile. The solvent can selectively stabilize certain tautomers or transition states, thereby favoring one reaction pathway over another. researchgate.netd-nb.info

Protecting Groups: When inherent selectivity is low, a common strategy is to temporarily block a more reactive site with a protecting group. For example, to achieve substitution at a less reactive position, the more reactive nitrogens (N7 or N9) can be protected (e.g., with a p-methoxybenzyl group), the desired reaction performed, and the protecting group subsequently removed. kuleuven.be

Table 2: Summary of Factors Governing Regioselectivity in Purine Derivatization This interactive table summarizes the key factors and their effects on reaction outcomes.

| Factor | Influence on Regioselectivity | Example |

| Electronic Effects | Governs inherent reactivity of C2, C6, C8 positions. | C6 is generally more electrophilic and reactive to nucleophiles than C2 in dihalopurines. mdpi.com |

| Tautomerism | Determines the major site of N-alkylation/arylation (N7 vs. N9). | In polar solvents, the N9-H tautomer of 6-halopurines dominates, favoring N9 substitution. researchgate.net |

| Catalyst System | Can provide high selectivity for a specific position. | Copper(II) acetate catalyst systems afford complete regioselectivity for N9-arylation. researchgate.net |

| Protecting Groups | Blocks reactive sites to allow functionalization elsewhere. | Protection of the imidazole nitrogen (N9/N7) allows for selective substitution at other positions. kuleuven.be |

By carefully manipulating these factors, chemists can navigate the complex reactivity of the purine scaffold to synthesize specific isomers of this compound derivatives for various applications.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of molecules, which are fundamental to their chemical reactivity and biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule.

Recent studies have utilized DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), to optimize the molecular structures of purine analogs. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. For instance, the optimized geometry of a molecule reveals the planarity of the purine ring and the orientation of the bromo and amine substituents. This information is foundational for predicting how the molecule will interact with a biological target. nih.gov

The electronic structure, also elucidated by DFT, includes properties like the molecular dipole moment and the distribution of electron density. nih.gov The dipole moment influences the molecule's solubility and its ability to engage in long-range electrostatic interactions. The electron density distribution highlights regions of the molecule that are electron-rich or electron-poor, which is critical for predicting sites of chemical reactions and intermolecular interactions.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 5.8381 Debye | Indicates the overall polarity of the molecule, affecting its interaction with polar environments. |

| C-C Bond Length | ~1.54 Å | Consistent with standard single bond lengths, confirming the structural integrity of the carbon framework. nih.gov |

| C=O Bond Length | ~1.20 Å | Characteristic of a double bond, important for identifying functional groups. nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. aimspress.com

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor molecule.

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons from a donor molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. aimspress.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com

For this compound and its analogs, FMO analysis can predict their reactivity in various chemical and biological processes. For example, the HOMO and LUMO energy levels can help in understanding the molecule's role in charge-transfer interactions within a biological target's active site. researchgate.net The distribution of the HOMO and LUMO lobes on the molecule can identify the specific atoms or regions that are most likely to be involved in electron donation and acceptance. wuxiapptec.com

| Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -6.5 | Indicates the energy of the outermost electrons available for donation. |

| LUMO | -1.2 | Represents the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. wikipedia.org

In the context of this compound, NBO analysis can reveal the nature of the C-Br bond and the electronic character of the purine ring system. The analysis can quantify the hybridization of the atomic orbitals involved in bonding and the polarization of the bonds. researchgate.net For instance, the C-Br bond will have a certain degree of ionic character due to the difference in electronegativity between carbon and bromine. rsc.org

Furthermore, NBO analysis is instrumental in studying intermolecular interactions. researchgate.net By examining the interactions between the NBOs of one molecule and the NBOs of another, one can gain insight into the nature and strength of non-covalent interactions like hydrogen bonds and halogen bonds. These interactions are often dominated by a combination of electrostatic and dispersion forces. rsc.org For example, the bromine atom in this compound can participate in halogen bonding, an interaction where the bromine acts as an electrophilic "σ-hole" donor. rsc.org

| Bond | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

|---|---|---|---|---|

| C-Br | LP(N) | σ*(C-Br) | 2.5 | Hyperconjugation (lone pair to antibonding orbital) |

Molecular Modeling and Docking Studies for Ligand-Target Interactions in Chemical Biology

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein or nucleic acid. nih.gov These methods are central to understanding the mechanism of action of drugs and for designing new therapeutic agents. harvard.edutpcj.org

The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative docking score generally indicates a more favorable binding interaction. tpcj.org

For purine analogs, docking studies have been instrumental in rationalizing their binding modes within the active sites of various enzymes, such as kinases and herpesviral thymidine (B127349) kinases. harvard.edunih.gov These studies can reveal key intermolecular interactions, including:

Hydrogen bonds: Interactions between hydrogen bond donors (like the amine group in this compound) and acceptors on the protein. tpcj.orgresearchgate.net

Pi-pi stacking: Interactions between the aromatic purine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Cation-pi interactions: Electrostatic interactions between a positively charged group (e.g., lysine (B10760008) or arginine) and the electron-rich purine ring. nih.gov

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the target. nih.gov

By visualizing the docked pose of this compound or its analogs in a protein's binding pocket, researchers can understand why certain modifications to the purine scaffold lead to increased or decreased activity. nih.gov This knowledge is invaluable for structure-based drug design, where new analogs are designed to optimize these interactions and improve potency and selectivity. nih.gov

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CDK2 | Purine Derivative 5a | -10.3325 | Leu83, His84, Ala144, Val18, Gly11, Glu12, Thr14 tpcj.org |

| CDK9 | Purine Derivative 5a | -10.045 | Lys48, Val33 tpcj.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Purine Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comijpsr.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

The process of developing a QSAR model involves several steps:

Data Set Selection: A set of compounds with a common structural scaffold (e.g., the purine core) and measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a model that correlates the descriptors with the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously evaluated using statistical metrics and external test sets of compounds. mdpi.comnih.gov

For the purine scaffold, QSAR studies can identify the key structural features that are important for a particular biological activity. nih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of a substituent at a certain position on the purine ring leads to higher potency. Such insights are invaluable for guiding the synthesis of new, more active analogs. nih.gov QSAR models can also be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources in the drug discovery process. mdpi.com

| Parameter | Description | Desirable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. nih.gov | Close to 1.0 |

| Q² (Cross-validated R²) | Measures the predictive power of the model during internal validation. mdpi.com | Close to 1.0 |

| R²_ext (External R²) | Measures the predictive power of the model on an external test set. | Close to 1.0 |

Conformational Analysis of Purine Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. proteinstructures.com The conformation of a molecule can have a significant impact on its biological activity, as it determines the three-dimensional shape that is presented to a biological target. youtube.com

For purine derivatives, conformational flexibility can arise from rotation around the glycosidic bond (in nucleosides) and from the puckering of the sugar ring. However, even in simpler purine analogs like this compound, some degree of conformational freedom can exist, for example, in the orientation of substituents.

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational landscape of a molecule and identify the low-energy (i.e., most stable) conformations. researchgate.net A PES scan involves systematically changing a specific dihedral angle (also known as a torsion angle) and calculating the energy of the molecule at each step. proteinstructures.combioinf.org.uk The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and the relative populations of the conformational isomers.

Understanding the preferred conformations of this compound and its analogs is crucial for drug design because the bioactive conformation (the conformation adopted when bound to the target) may not be the lowest-energy conformation in solution. By knowing the conformational preferences and the energy required to adopt different conformations, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to improved binding affinity.

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond in the protein backbone. expasy.orggonzaga.edu |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond in the protein backbone. expasy.orggonzaga.edu |

| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N). expasy.org |

Conclusion

Established Pathways for Purine Core Construction

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of essential biomolecules. Its synthesis, both in nature and in the laboratory, follows well-established and intricate pathways.

De Novo Biosynthetic and Chemical Synthesis of Purine Ring Systems

De novo synthesis, meaning "from the beginning," refers to the construction of the purine ring from simple acyclic precursors. In biological systems, this is a fundamental metabolic pathway where the purine ring is assembled step-by-step onto a ribose-5-phosphate (B1218738) scaffold. The process begins with the formation of 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the first compound in the pathway to contain a complete purine ring. nih.govgoogle.com Key building blocks for the purine ring in this biological pathway include amino acids such as glycine, glutamine, and aspartate, as well as one-carbon units supplied by tetrahydrofolate derivatives. nih.gov

In the realm of chemical synthesis, de novo strategies often mimic these biological routes, albeit with different reagents and conditions. A classic and versatile laboratory method for constructing the purine ring system is the Traube purine synthesis. This approach typically involves the condensation of a substituted pyrimidine with a source of the remaining two carbons and one nitrogen of the imidazole ring. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with formic acid or a derivative to close the imidazole ring and form the purine core. This method offers a high degree of flexibility, allowing for the introduction of various substituents on the pyrimidine precursor, which are then carried through to the final purine product.

Purine Salvage Pathways in Chemical Synthesis Contexts

In contrast to the energy-intensive de novo pathway, salvage pathways recycle pre-existing purine bases and nucleosides that are released during the degradation of nucleic acids. nih.gov These pathways are crucial for cellular economy and are particularly active in tissues that have a limited capacity for de novo synthesis. From a chemical synthesis perspective, the principles of salvage pathways can be adapted to prepare modified purine derivatives. This often involves the enzymatic or chemical modification of naturally occurring purines or their nucleosides. For example, enzymes like purine nucleoside phosphorylase can be used to convert a purine base into its corresponding nucleoside in the presence of a ribose donor. This biocatalytic approach can offer high regio- and stereoselectivity.

Direct Synthesis of this compound and Related Bromopurines

The direct synthesis of this compound, also known as 2-bromoadenine, involves the specific introduction of a bromine atom at the C2 position and an amine group at the C6 position of the purine ring.

Bromination Strategies at C2 Position of Purine Scaffolds

Direct bromination of the C2 position of an adenine (B156593) derivative can be challenging due to the electron-rich nature of the purine ring, which can lead to reactions at other positions, such as C8. However, specific methods have been developed to achieve this transformation. One notable approach involves the halogenation of 2,6-diaminopurine (B158960) derivatives. For instance, the synthesis of 2-bromo-2'-deoxyadenosine (B1615966) has been achieved by treating a 2,6-diaminopurine nucleoside with a metal halide, such as antimony tribromide, and an organic nitrite (B80452), like tert-butyl nitrite, in a mixed solvent system. google.com This method allows for the selective introduction of a bromine atom at the C2 position.

Another strategy involves the use of brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reactivity of the purine ring can be modulated by the presence of protecting groups on the sugar moiety in nucleoside derivatives and by the choice of solvent and temperature.

Amination Strategies at C6 Position of Purine Ring

The introduction of the C6-amino group is a crucial step in the synthesis of this compound and its analogs. A common and effective method is the nucleophilic aromatic substitution of a leaving group at the C6 position, typically a halogen. 6-Chloropurine (B14466) or its derivatives are frequently used as starting materials. The reaction of 6-chloropurine with ammonia (B1221849) or an amine source leads to the formation of the corresponding 6-aminopurine (adenine) derivative. This amination can be carried out using various conditions, including heating with alcoholic ammonia or using a protected form of ammonia. Microwave-assisted amination of 6-chloropurine derivatives has also been shown to be an efficient method. mdpi.com Palladium-catalyzed amination reactions have also been successfully employed for the coupling of 6-chloropurines with amines. researchgate.net

Synthesis of Key Halopurine and Aminopurine Intermediates for this compound Analogs

The synthesis of analogs of this compound often relies on the preparation of key halopurine and aminopurine intermediates. 2,6-Dihalopurines are particularly valuable precursors as the two halogen atoms can be sequentially and selectively replaced with different nucleophiles. For example, 2,6-dichloropurine (B15474) can be reacted with a nucleophile to substitute the more reactive C6-chloro group, followed by a second nucleophilic substitution at the C2 position.

The synthesis of these dihalopurines can be achieved through various methods. For instance, treatment of 2-amino-6-chloropurine (B14584) with a diazotizing agent in the presence of a halide source can yield the corresponding 2,6-dihalopurine. The selective synthesis of 7-substituted purines can be achieved via the N(9)-tritylation of 6- and 2,6-dihalopurines, followed by reduction to 7,8-dihydropurines, N(7)-alkylation, and subsequent deprotection and reoxidation.

The strategic use of these intermediates allows for the systematic variation of substituents at both the C2 and C6 positions, as well as at other positions on the purine ring, enabling the creation of a diverse library of this compound analogs for further investigation.

Preparation of 6-Halopurine Derivatives

The introduction of a halogen atom at the 6-position of the purine ring is a common and crucial step in the synthesis of many purine-based compounds. These 6-halopurines serve as versatile intermediates for further functionalization.

A conventional and long-standing method for the preparation of 6-halopurines involves the direct halogenation of hypoxanthine. google.com This transformation is typically achieved using a halogenating agent such as phosphorus oxychloride (for chlorination) or phosphorus oxybromide (for bromination) in the presence of a tertiary amine base like N,N-dimethylaniline. google.com The reaction mixture is heated, and upon completion, the excess halogenating agent can be removed by distillation. The 6-halopurine product is then precipitated by the addition of an alcohol. google.com

6-Halopurines are valuable precursors for a variety of derivatives. For instance, they can undergo palladium-catalyzed cross-coupling reactions to introduce carbon-based substituents. A facile method for synthesizing 6-(hydroxymethyl)purine derivatives involves the reaction of 6-halopurines with acyloxymethylzinc iodides, followed by deprotection. acs.orgnih.gov This reaction is catalyzed by a palladium complex, such as [Pd(PPh₃)₄], and proceeds at room temperature to give high yields of the coupled products. avcr.cz

Furthermore, 6-methylpurines can be synthesized from 6-halopurine derivatives through a one-pot reaction with ethyl acetoacetate (B1235776) under microwave irradiation. This method proceeds via an SNAr-based addition, followed by in situ deacetylation and decarboxylation, yielding the 6-methylated purines in high yields within a short reaction time. arkat-usa.orgacs.org

Table 1: Synthesis of 6-Substituted Purine Derivatives from 6-Halopurines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hypoxanthine | Phosphorus oxychloride, N,N-dimethylaniline, reflux | 6-Chloropurine | Not specified | google.com |

| 6-Halopurines | Acyloxymethylzinc iodides, [Pd(PPh₃)₄] | 6-(Acyloxymethyl)purines | High yields | acs.orgavcr.cz |

| 6-Halopurine derivatives | Ethyl acetoacetate, DMSO, Microwave (200 W, 80 °C, 10 min) | 6-Methylpurines | High to excellent | arkat-usa.org |

Preparation of 2-Halopurine Derivatives

The synthesis of 2-halopurine derivatives is another key strategy for creating diverse purine libraries. A notable method for preparing 2-halo-6-aminopurine derivatives involves the halogenation of 2,6-diaminopurine derivatives at the C-2 position. google.com This process is carried out in a specific solvent mixture of a nonpolar aprotic organic solvent and a polar aprotic organic solvent. The reaction utilizes an organic nitrite and a metal halide, which acts as a Lewis acid, to facilitate the halogenation. google.com This method is advantageous as it can be applied to starting materials that are not soluble in non-polar solvents alone. google.com

For instance, 2-fluoro-6-aminopurine nucleosides can be obtained from 2,6-diaminopurine nucleosides through a diazotization reaction in the presence of 70% HF-pyridine and tert-butyl nitrite. nih.gov This approach provides a route to 2-fluorinated analogs, which are valuable in medicinal chemistry due to the unique properties of the fluorine atom. nih.govacs.org

Furthermore, 2-halopurines are excellent substrates for cross-coupling reactions. The direct B-alkyl Suzuki-Miyaura cross-coupling of 2-halopurines has been evaluated. nih.gov It was found that tributylboranes react readily and regioselectively with both 2-chloro-6-dibenzylaminopurines and 2-iodo-6-chloropurines in the presence of a palladium catalyst. nih.gov

Table 2: Synthesis of 2-Halopurine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Diaminopurine derivatives | Organic nitrite, metal halide (Lewis acid), nonpolar/polar aprotic solvent mixture | 2-Halo-6-aminopurine derivatives | google.com |

| 2,6-Diaminopurine nucleosides | 70% HF-pyridine, tert-butyl nitrite | 2-Fluoro-6-aminopurine nucleosides | nih.gov |

| 2-Chloro-6-dibenzylaminopurines / 2-Iodo-6-chloropurines | Tributylboranes, Palladium catalyst | 2-Butyl-substituted purines | nih.gov |

Preparation of Diverse Aminopurine Derivatives

The amino group is a critical feature of many biologically active purines, including the target compound this compound. A variety of synthetic methods have been developed to introduce amino groups and to create diverse aminopurine derivatives.

One common approach is the nucleophilic aromatic substitution (SNAr) of halopurines with amines. For example, N-(purin-6-yl) derivatives of heterocyclic amines can be prepared by reacting 6-chloropurine with the corresponding heterocyclic amine, often without the need for a catalyst. researchgate.net

Transition metal-catalyzed cross-coupling reactions are also widely used for the synthesis of aryl-substituted aminopurines. nih.gov However, a metal-free alternative involves the direct arylation of halopurines with aromatic compounds, facilitated by a combination of triflic acid and a fluoroalcohol. researchgate.netnih.gov

The synthesis of 2,6-diaminopurine (DAP) derivatives can be challenging due to the different reactivities of the two amino groups. nih.gov A postsynthetic strategy has been developed using 2-fluoro-6-amino-adenosine as a building block. The electron-withdrawing fluorine atom deactivates the 6-amino group, obviating the need for a protecting group. Subsequent nucleophilic substitution of the fluorine at the 2-position with ammonia or an amine allows for the introduction of the second amino group. nih.govacs.org

The synthesis of 9-aryl-6-aminopurines can be achieved starting from 5-amino-1-aryl-1H-imidazole-4-carbonitriles. researchgate.net These imidazole precursors react with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia, to yield the desired 9-aryl-6-aminopurines in high yields. researchgate.net

Table 3: Synthesis of Diverse Aminopurine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Chloropurine | Heterocyclic amines | N-(Purin-6-yl) derivatives of heterocyclic amines | Not specified | researchgate.net |

| Halopurines | Aromatic compounds, Triflic acid, Fluoroalcohol | Aryl-substituted purines | Moderate to low | nih.gov |

| 2-Fluoro-6-amino-adenosine | Aqueous NH₃ or R-NH₂ | 2,6-Diaminopurine or 2-aminoadenine conjugates | Not specified | nih.gov |

| 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile | 1. HC(OEt)₃, Ac₂O; 2. Ammonia | 9-Phenyl-9H-purin-6-amine derivatives | High yields | researchgate.net |

Compound List

Regioselective Functionalization of the Purine Moiety

The purine ring system of this compound features multiple reactive sites, including three carbon-hydrogen (C-H) bonds and two nitrogen-hydrogen (N-H) bonds. Achieving regioselectivity in the functionalization of these sites is a central challenge and a key focus of synthetic efforts. rsc.org

C-H Functionalization at C6, C8, and C2 Positions

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for modifying the purine core, avoiding the need for pre-functionalized substrates. fiu.edursc.org The intrinsic reactivity of the C-H bonds on the purine ring generally follows the order C8 > C6 > C2, although this can be influenced by the directing groups and reaction conditions.

The C8 position is the most electron-deficient and thus the most susceptible to functionalization. mdpi.comrsc.org Palladium-catalyzed direct C8-H arylation of purine derivatives, including those with an amine group at C6, has been successfully achieved using aryl halides. mdpi.comrsc.orgresearchgate.net These reactions are often mediated by a combination of a palladium catalyst (e.g., Pd(OAc)₂) and a copper(I) salt (e.g., CuI) with a base like cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net This methodology allows for the synthesis of a wide array of 8-arylpurines. mdpi.com

Functionalization at the C6 position is also a significant area of research. A metal-free, radical-based C-H acylation of purines at the C6 position has been developed using aldehydes and tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org This method provides a green approach to constructing C-C bonds specifically at the C6-position, even in the presence of other reactive C-H bonds at C2 and C8. rsc.org

While the C2 position is generally the least reactive C-H bond, its functionalization is crucial for creating fully substituted purine analogues. Strategies for direct C-H functionalization are categorized by the position of the C-H bond, the type of substrates coupled, and the transition metal catalyst used. fiu.edu The development of methods for the regioselective functionalization of purines remains a central issue due to the distinct reactivities of the various C-H and N-H bonds. rsc.org

Table 1: Examples of C-H Functionalization Reactions on the Purine Scaffold This table is interactive and can be sorted by clicking on the column headers.

| Position | Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| C8 | Direct Arylation | Aryl Iodide, Pd(OAc)₂, CuI, Cs₂CO₃, DMF | 8-Arylpurine | mdpi.comresearchgate.net |

| C6 | Direct Acylation | Aldehyde, TBHP, 80 °C | 6-Acylpurine | rsc.org |

| C8 | Direct Alkenylation | Alkenyl Halide, Pd Catalyst | 8-Alkenylpurine | researchgate.net |

| C8 | Lithiation/Electrophilic Quench | LDA, (CCl₂Br)₂, THF, -78 °C then Electrophile | 8-Substituted Purine | researchgate.netnih.gov |

N-H Functionalization and N-Alkylation at N7 and N9 Positions

The alkylation of the purine's imidazole ring is a fundamental transformation, but it is often complicated by a lack of regioselectivity, yielding a mixture of N7 and N9 isomers. nih.govub.edu Typically, the N9-alkylated product is the thermodynamically more stable and desired isomer, while the N7 isomer is formed as a kinetic side product. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. ub.eduresearchgate.net

Standard alkylation methods often involve treating the purine with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide. nih.govub.edu To improve N9 selectivity, various strategies have been developed. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been shown to favor the formation of N9-alkylated purines. ub.eduresearchgate.net Another approach involves the use of β-cyclodextrin in water, which reportedly blocks the N7 position, leading to high N9/N7 selectivity (>99:1). researchgate.net

Conversely, specific conditions have been developed to favor the N7 isomer. A method for direct, regioselective N7 tert-alkylation of 6-substituted purines uses a tert-alkyl halide with SnCl₄ as a catalyst. nih.gov The choice of protecting groups on the purine scaffold can also influence the regioselectivity. For example, a bulky substituent at the C6 position can sterically hinder the N7 position, thus promoting N9 alkylation. nih.gov

Table 2: Methodologies for Regioselective N-Alkylation of Purines This table is interactive and can be sorted by clicking on the column headers.

| Position Favored | Method | Reagents & Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| N9 | Microwave-Assisted | Alkyl Halide, (Bu)₄NH₄OH, 60 °C, MW | Reduced reaction time and byproducts | ub.edu |

| N9 | Cyclodextrin-Assisted | Alkyl Halide, β-Cyclodextrin, Water | Cavity blocks N7 position | researchgate.net |

| N9 | Mitsunobu Reaction | Alcohol, DIAD, PPh₃ | High conversion and selectivity | nih.gov |

| N7 | Lewis Acid Catalysis | tert-Alkyl Halide, SnCl₄ | Kinetically controlled for tert-alkyl groups | nih.gov |

| N9 | Steric Hindrance | Bulky C6-substituent, Alkyl Halide, Base | C6 group blocks N7 position | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halopurines like this compound. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, dramatically expanding the accessible chemical space. researchgate.net

Palladium-Catalyzed C-C and C-N Coupling (e.g., Suzuki, Sonogashira) at C2 and C6 of Halopurines

Palladium catalysts are widely used for coupling reactions on the purine scaffold. libretexts.org The reactivity of halogens on a polyhalogenated purine ring generally follows the order C6 > C2 > C8 for Suzuki-Miyaura coupling. researchgate.net This allows for sequential and regioselective functionalization.

For this compound, the bromine at the C2 position is a key handle for such transformations. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a robust method for creating C-C bonds. libretexts.orgacademie-sciences.fr Using a palladium catalyst like Pd(PPh₃)₄ and a base, the C2-bromo group can be coupled with various aryl- or vinylboronic acids. chem-soc.si

The Sonogashira reaction, which couples a terminal alkyne with an organic halide, is another powerful palladium-catalyzed transformation used to introduce alkynyl groups at the C2, C6, and C8 positions of halopurines. researchgate.netlucp.net These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net The resulting alkynylpurines are versatile intermediates for further modifications. researchgate.net

Palladium catalysis is also effective for C-N bond formation (Buchwald-Hartwig amination), allowing for the coupling of amines with the C2-bromo position. beilstein-journals.orgnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Halopurines This table is interactive and can be sorted by clicking on the column headers.

| Reaction | Position | Coupling Partner | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C6 > C2 | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Arylpurine | academie-sciences.frchem-soc.si |

| Sonogashira | C6 > C2 | Terminal Alkyne | Pd(0), CuI, Base | Alkynylpurine | researchgate.netlucp.net |

| Buchwald-Hartwig | C2, C6 | Amine | Pd-precatalyst, Ligand, Base | Aminopurine Derivative | beilstein-journals.orgnih.gov |

Iron-Catalyzed Cross-Coupling Methodologies

In recent years, iron-catalyzed cross-coupling has emerged as a cost-effective, less toxic, and environmentally friendly alternative to palladium-based methods. researchgate.netorganic-chemistry.orgbeilstein-journals.org Simple iron salts, such as FeCl₃ or Fe(acac)₃, can efficiently catalyze the coupling of Grignard reagents (both alkyl and aryl) with organic halides. organic-chemistry.orgnih.gov

These reactions proceed under exceptionally mild conditions, often at or below room temperature, and exhibit remarkable tolerance for a variety of functional groups. organic-chemistry.org An "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂] is believed to be the active catalytic species. organic-chemistry.org This methodology can be applied to this compound to couple it with a range of organomagnesium reagents, providing a direct route to C2-alkylated or C2-arylated adenine derivatives. researchgate.netnih.gov While aryl chlorides, triflates, and tosylates are excellent substrates, aryl bromides and iodides can sometimes be prone to reduction in the presence of the iron catalyst. organic-chemistry.org

Copper-Mediated N-Arylation and Related Transformations

Copper-mediated reactions are particularly important for forming C-N bonds. The Chan-Lam N-arylation, which uses a copper catalyst to couple an amine with an arylboronic acid, is a powerful method for modifying the purine scaffold. beilstein-journals.orgresearchgate.net This reaction can be used to arylate the exocyclic amino group at the C6 position of this compound or the nitrogen atoms of the purine ring itself (N7 and N9). chem-soc.siresearchgate.net

The classic Ullmann condensation, which involves the copper-catalyzed coupling of an amine with an aryl halide, is also widely used. beilstein-journals.org Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand, such as an N,N'-dimethylethylenediamine (DMEDA), and a base like K₂CO₃. researchgate.net These conditions are generally milder than traditional Ullmann reactions and tolerate a broader range of functional groups. beilstein-journals.orgrsc.org These methods provide convenient access to a variety of N-arylpurine derivatives, which are prevalent in biologically active compounds. researchgate.net

Nucleophilic Substitution Reactions in Purine Chemistry

Nucleophilic substitution reactions are a powerful tool for modifying the purine ring, enabling the introduction of various substituents that can modulate the biological activity of the resulting compounds.

The bromine atom at the C2 position of this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. The ease of substitution follows the general trend for halogenated aromatic systems, which is typically F > Cl > Br > I. nih.gov However, even with the bromine being less reactive than fluorine or chlorine, facile substitution reactions occur with various nucleophiles. nih.gov

The displacement of the bromine atom can be achieved with amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkyl purine derivatives, respectively. For instance, the reaction of 6-bromopurine (B104554) nucleosides with even weakly nucleophilic aromatic amines can result in high yields of the corresponding substitution products in polar solvents. nih.gov Similarly, reactions with alcohols and thiols in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) proceed with high yield and selectivity at the C6 position. nih.gov

Microwave irradiation has been shown to accelerate the nucleophilic displacement of halogens by amines at the C2 position of the purine nucleus, providing a high-throughput method for the synthesis of 2,6,9-trisubstituted purines. researchgate.net Furthermore, conjugate addition of nucleophiles such as amines, alcoholates, and thiolates to 6-vinylpurines or 6-ethynylpurines offers another route to functionalized purines. researchgate.net

The following table summarizes representative nucleophilic substitution reactions on the purine scaffold:

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines | 2-Aminopurines | Polar solvents, microwave irradiation | nih.govresearchgate.net |

| Alcohols | 2-Alkoxypurines | Base (e.g., DBU) | nih.gov |

| Thiolates | 2-Thioalkylpurines | Base (e.g., DBU) | nih.gov |

While nucleophilic substitution at the purine core is a common pathway, under certain conditions, ring-opening reactions can occur. These reactions can be a useful synthetic tool for creating modified purine derivatives, as well as imidazole and pyrimidine derivatives. researchgate.net The substitution patterns and the nature of the activating groups on the purine ring influence the propensity for ring opening. researchgate.net

Most pyrimidine ring opening reactions in purines are initiated by the addition of a nucleophile to the electrophilic C2 position. researchgate.net For example, the reaction of 2-amino-6-chloropurine with LDA (lithium diisopropylamide) can lead to the opening of the pyrimidine ring. researchgate.net Similarly, formamide (B127407) can react with purine nucleosides, causing the opening of the imidazole ring through nucleophilic addition at the C8 position. acs.org

Mechanistic studies, often employing labeled substrates, have been crucial in understanding these rearrangement and recyclization pathways. researchgate.net The SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) is one such pathway observed in purine chemistry. researchgate.net

Organometallic Reagent-Mediated Functionalization

The use of organometallic reagents has revolutionized the functionalization of the purine scaffold, allowing for highly regioselective modifications that are often difficult to achieve through classical methods.

Lithiation, involving the use of strong lithium bases, is a well-established method for the deprotonation or halogen-lithium exchange on the purine ring, creating a nucleophilic center for subsequent reaction with electrophiles. uni-muenchen.deresearchgate.net The C8 position of purines is relatively acidic and can be deprotonated with strong bases like LDA. mdpi.com This allows for the introduction of various substituents at this position. mdpi.com

For example, 9-substituted 2-amino-6-chloropurines can be efficiently halogenated, alkylated, and formylated at the C8 position via lithiation of N2-protected purines. researchgate.net However, the lithiation of unprotected 2-amino-6-chloropurines can lead to the opening of the pyrimidine ring. researchgate.net A simple method for the synthesis of 8-carbon-substituted purine nucleosides involves the direct C8 lithiation of naturally occurring purine nucleosides. mdpi.com

Magnesiation, often achieved through iodine-magnesium exchange or by using hindered magnesium-amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), provides a powerful tool for the regioselective functionalization of purines. uni-muenchen.deresearchgate.netacs.orgnih.gov This approach allows for the generation of magnesium organometallic intermediates at positions 8, 6, and 2 of the purine scaffold. acs.orgnih.gov

The use of sterically shielded TMP-bases can direct magnesiation to the C8 and C6 positions. mdpi.com These magnesiated purines are nucleophilic and readily react with various electrophiles. researchgate.net For instance, 6-magnesiated purines, prepared by halogen-metal exchange, react selectively with aldehydes. nih.gov

Similar to magnesiation, zincation of the purine ring can be achieved through direct deprotonation with hindered zinc-amide bases like TMPZnCl·LiCl or via an iodine-zinc exchange. researchgate.netacs.orgnih.gov This strategy has been successfully employed for the regioselective functionalization of the purine scaffold at positions 8, 6, and 2. acs.orgnih.gov

The resulting zincated purines can be trapped with various electrophiles, including iodine, to yield polysubstituted purine derivatives in good to very good yields. researchgate.net For example, purines can be zincated at the C8 position using TMPZnCl·LiCl, and subsequent trapping with iodine provides the corresponding 8-iodopurines. mdpi.com

The following table provides a comparative overview of organometallic functionalization strategies for the purine scaffold:

| Organometallic Reagent | Method of Generation | Target Position(s) | Subsequent Reaction | Reference |

| Organolithium | Deprotonation (e.g., LDA), Halogen-Lithium Exchange | C8, C2 | Reaction with electrophiles | researchgate.netresearchgate.netmdpi.com |

| Organomagnesium | I/Mg Exchange, Deprotonation (e.g., TMPMgCl·LiCl) | C8, C6, C2 | Reaction with electrophiles (e.g., aldehydes) | researchgate.netacs.orgnih.govnih.gov |

| Organozinc | Direct Zincation (e.g., TMPZnCl·LiCl), I/Zn Exchange | C8, C6, C2 | Reaction with electrophiles (e.g., iodine) | researchgate.netacs.orgnih.gov |

Applications of Click Chemistry in Purine Derivatization (e.g., via Azidopurines)

Click chemistry has emerged as a powerful and versatile strategy for the functionalization of purine scaffolds, offering efficient and highly selective transformations under mild conditions. pcbiochemres.com A prominent application of this methodology involves the use of azidopurines, which serve as key building blocks for derivatization through cycloaddition reactions. nih.govnih.gov The azide (B81097) group can be introduced at various positions of the purine ring, such as C2, C6, and C8, creating a reactive handle for subsequent modifications. nih.govresearchgate.net

A particularly effective approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free variant of click chemistry that proceeds readily under physiological conditions. nih.govacs.org This method is advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts often used in conventional click chemistry. nih.gov In SPAAC, azidopurines react with strained cyclooctyne (B158145) derivatives to form stable triazole products. nih.gov For instance, 2-azidoadenosine (B19884) has been shown to react efficiently with cyclooctynes in aqueous media at ambient temperatures, yielding the corresponding triazole adducts quantitatively. nih.gov

These click reactions are not limited to simple molecule synthesis; they have significant applications in bioconjugation and cellular imaging. nih.gov The triazole products formed from the reaction of azidopurines often exhibit fluorescence, which can be utilized for direct imaging in living cells without the need for external fluorophores. nih.gov For example, the reaction between 8-azido-arabino-Ado and a cyclooctyne derivative in MCF-7 breast cancer cells resulted in strong blue fluorescence, enabling the visualization of the adduct within the live cells. nih.gov

It is important to note that azidopurines, such as C-6 azidopurine nucleosides, can exist in an azide-tetrazole equilibrium, where the azide form can cyclize to form a tetrazole tautomer. researchgate.net Despite the predominance of the tetrazolyl isomer in certain solvents, the copper-catalyzed click reaction still proceeds smoothly as the depletion of the azido (B1232118) form in the reaction shifts the equilibrium, leading to the complete consumption of both isomers and the formation of the C-6 triazolyl product. researchgate.net

The table below summarizes representative examples of click chemistry applications in purine derivatization.

| Azidopurine Derivative | Reaction Partner (Alkyne) | Reaction Type | Key Finding | Reference |

| 2-Azidoadenosine | Cyclooctyne | SPAAC | Efficient reaction at ambient temperature in aqueous media, quantitative yield. | nih.gov |

| 8-Azidoadenosine | Cyclooctyne | SPAAC | Reaction proceeds smoothly, monitored by 1H NMR. | nih.gov |

| 8-Azido-arabino-Ado | Cyclooctyne | SPAAC | Resulting adduct exhibits strong blue fluorescence in MCF-7 cells. | nih.gov |

| C-6 Azidopurine Nucleosides | Various Alkynes | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction proceeds efficiently despite the azide-tetrazole equilibrium, yielding C-6 triazolyl products. | researchgate.net |

| 2- and 8-Azidoadenine Nucleosides | Fused cyclopropyl (B3062369) cyclooctyne, dibenzylcyclooctyne | SPAAC | Produces click products functionalized with hydroxyl, amino, or biotin (B1667282) moieties. nih.gov | nih.gov |

Enantioselective Synthetic Approaches for Chiral Purine Derivatives

The development of enantioselective synthetic methods is crucial for accessing chiral purine derivatives, which are of significant interest due to their potential biological activities. nih.gov Various catalytic asymmetric strategies have been established to construct carbocyclic and acyclic nucleoside analogues with high stereocontrol. acs.orgacs.orgcore.ac.uk These methods often involve the creation of one or more stereocenters, including challenging quaternary stereocenters, in a single transformation. acs.orgacs.org

One powerful strategy is the asymmetric [3+2] annulation of α-purine-substituted acrylates with Morita–Baylis–Hillman (MBH) carbonates. acs.orgacs.org Using a chiral catalyst, such as (S)-SITCP, this method provides an efficient route to chiral carbocyclic nucleoside analogues containing a quaternary stereocenter. acs.orgacs.org These reactions typically proceed in high yields with good diastereoselectivities and excellent enantioselectivities (up to 96% ee). acs.org Similarly, catalytic asymmetric Michael-initiated ring-closure reactions have been employed to construct chiral cyclopropyl purine nucleoside analogues with high yields and enantioselectivities (93-97% ee). nih.gov

Another notable approach is the asymmetric [3+3] annulation of α-purine-substituted acetones with β,γ-unsaturated α-ketoesters. acs.org This organocatalytic method, often utilizing a Takemoto's catalyst, allows for the direct synthesis of chiral six-membered carbocyclic purine nucleoside analogues with three stereocenters, achieving high yields and excellent enantioselectivities (92–98% ee). acs.org

Rhodium-catalyzed asymmetric N-selective intermolecular addition of purine derivatives to terminal allenes represents an atom-economic approach to branched allylic purines. nih.gov This method, utilizing a Rh/Josiphos catalyst system, yields products with high regioselectivity and outstanding enantioselectivity, and has been applied to the synthesis of the carbocyclic nucleoside abacavir. nih.gov

Enzymatic methods also offer a powerful tool for the asymmetric synthesis of purine derivatives. researchgate.net An enzyme-catalyzed dynamic kinetic resolution protocol has been developed for the one-pot synthesis of substituted purine esters. researchgate.net A key advantage of this method is the ability to control N-9/N-7 regioselectivity by selecting different enzymes as catalysts, a significant challenge in traditional organic synthesis. researchgate.net

The table below highlights several enantioselective synthetic approaches for chiral purine derivatives.

| Synthetic Method | Reactants | Catalyst/Reagent | Product Type | Yield / Enantioselectivity | Reference |

| Asymmetric [3+3] Annulation | α-Purine-substituted acetones, β,γ-unsaturated α-ketoesters | Takemoto's catalyst | Chiral six-membered carbocyclic nucleosides | Up to 89% yield, 92–98% ee | acs.org |

| Asymmetric [3+2] Annulation | α-Purine-substituted acrylates, MBH carbonates | (S)-SITCP | Chiral carbocyclic nucleosides with a quaternary stereocenter | Up to 92% yield, up to 96% ee | acs.orgacs.org |

| Rhodium-Catalyzed Addition | Purine derivatives, Terminal allenes | Rh/Josiphos | Branched allylic purines | High yields, outstanding enantioselectivity | nih.gov |

| Michael-Initiated Ring-Closure | α-Purine acrylates, α-Bromo-carboxylic esters | (DHQD)2AQN | Chiral cyclopropyl purine nucleosides | 72-98% yield, 93-97% ee | nih.gov |

| Enzymatic Dynamic Kinetic Resolution | Racemic purine precursors, Acyl donors | Lipase (e.g., Novozym 435) | Enantiomerically enriched substituted purine esters | High yields, up to 99% ee | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework. lgcstandards.com For 2-Bromo-9H-purin-6-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all atoms and confirms the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, signals corresponding to the C8-H proton of the purine (B94841) ring, the N9-H of the imidazole (B134444) ring, and the protons of the C6-amino group are expected. The C8-H proton typically appears as a sharp singlet in the aromatic region, with a chemical shift influenced by the electron-withdrawing nature of the purine ring system. For analogous 8-bromo purine derivatives, this proton signal is observed around δ 8.3 ppm. The amine (NH₂) protons are expected to show a broader signal, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. The N9-H proton, also broad, can be confirmed by deuterium (B1214612) exchange experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. ksu.edu.saudel.edu Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each signal corresponds to a unique carbon environment. udel.edubhu.ac.in The spectrum of this compound is expected to show five distinct signals for the five carbon atoms in the purine ring. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. wisc.eduoregonstate.edu The C2 carbon, directly attached to the bromine atom, will be significantly affected, while the other carbons (C4, C5, C6, and C8) will have characteristic shifts for a purine system.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the purine core and the exocyclic amino group. This technique is valuable for studying tautomerism and protonation sites within the heterocyclic system.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for assembling the molecular structure.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C8-H signal to the C8 carbon.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the C8-H proton to carbons C4 and C5 would confirm the purine ring structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H8 | ¹H | ~ 8.0 - 8.5 | Singlet | Position is characteristic of the C-H proton in the imidazole portion of the purine ring. |

| NH₂ | ¹H | Broad, variable (~ 6.5 - 7.5) | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

| NH | ¹H | Broad, variable (~ 12.0 - 13.0) | Broad Singlet | Tautomeric proton, typically broad and may exchange with solvent protons. |

| C2 | ¹³C | ~ 140 - 150 | Singlet | Downfield shift due to direct attachment to electronegative bromine. |

| C4 | ¹³C | ~ 150 - 155 | Singlet | Quaternary carbon in the pyrimidine (B1678525) ring, adjacent to nitrogen atoms. |

| C5 | ¹³C | ~ 115 - 125 | Singlet | Quaternary carbon at the ring fusion. |

| C6 | ¹³C | ~ 155 - 160 | Singlet | Carbon attached to the exocyclic amino group. |

| C8 | ¹³C | ~ 138 - 145 | Singlet | Carbon attached to H8. |

Mass Spectrometry Techniques (ESI-MS, GC-MS, DART-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. A key feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass of the ions, allowing for the calculation of the elemental formula with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): The use of GC-MS for an underivatized purine like this compound can be challenging due to its low volatility and high polarity. Derivatization would likely be required to increase its volatility for passage through the GC column. Electron ionization (EI) used in GC-MS is a higher-energy technique that would likely cause extensive fragmentation, providing structural information but possibly a weak or absent molecular ion peak. The fragmentation pattern would be expected to involve the loss of Br, HCN, and NH₂ fragments from the purine ring.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. rsc.org The sample can be analyzed directly in its solid or solution form. DART is a soft ionization method, and like ESI, it would be expected to produce a prominent [M+H]⁺ ion, clearly showing the characteristic 1:1 bromine isotopic pattern. This makes DART-MS an excellent tool for rapid screening and confirmation of the compound's identity.

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

| Ion Formula | Isotope Composition | Calculated Mass-to-Charge Ratio (m/z) | Expected Relative Abundance |

| [C₅H₅⁷⁹BrN₅ + H]⁺ | ⁷⁹Br Isotope | 213.9728 | ~100% |

| [C₅H₅⁸¹BrN₅ + H]⁺ | ⁸¹Br Isotope | 215.9708 | ~98% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate an electron density map and build an atomic model of the molecule. cam.ac.uk

This technique provides unparalleled detail on the solid-state structure, including:

Bond Lengths and Angles: Precise measurement of all covalent bond lengths and angles within the molecule, confirming the purine ring geometry and the position of the bromine atom and amino group.

Conformation and Planarity: Confirmation of the planarity of the purine ring system.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This is particularly important for understanding non-covalent interactions such as hydrogen bonding. The amino group and the nitrogen atoms of the purine ring are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive networks in the solid state. The bromine atom may also participate in halogen bonding. rsc.org

While a specific crystal structure for this compound is not widely published, analysis of related structures, such as 2-amino-6-chloropurine (B14584) derivatives, demonstrates the power of this technique to elucidate the detailed molecular architecture of substituted purines. sigmaaldrich.com

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates for every atom in the molecule, defining its 3D structure. |

| Bond Lengths and Angles | Provides exact measurements of the distances between bonded atoms and the angles between them. |

| Torsion Angles | Describes the rotation around chemical bonds, defining the overall conformation of the molecule. |

| Hydrogen Bonding Network | Identifies all hydrogen bonds between molecules, including donor-acceptor distances and angles, revealing the supramolecular assembly. |

| Crystal Packing Arrangement | Shows how individual molecules are arranged relative to one another in the solid state, including any π-stacking interactions. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. wisc.edu These techniques are complementary and are used to identify functional groups present in the molecule.

FT-Raman Spectroscopy: Raman spectroscopy measures the light scattered from a sample. While many vibrations are active in both IR and Raman, their intensities can differ significantly due to selection rules. udel.edu For molecules with a center of symmetry, some vibrations may be active in one technique but not the other. For this compound, FT-Raman can provide complementary information, particularly for the C=C and C=N ring stretching modes, which often give strong Raman signals.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch (Amine, NH₂) | FT-IR | 3300 - 3500 | Primary amines typically show two distinct bands (asymmetric and symmetric stretching). nih.gov |

| N-H Stretch (Ring, N-H) | FT-IR | 3100 - 3300 | Often broad due to hydrogen bonding in the solid state. |

| C-H Stretch (Aromatic, C8-H) | FT-IR | 3000 - 3100 | Typically a weak to medium intensity band. |

| C=N and C=C Stretch (Purine Ring) | FT-IR, FT-Raman | 1450 - 1650 | A series of sharp bands characteristic of the heterocyclic aromatic system. researchgate.net |

| N-H Bend (Amine, NH₂) | FT-IR | 1580 - 1650 | A strong scissoring vibration. nih.gov |

| C-N Stretch | FT-IR | 1250 - 1350 | Aromatic amine C-N stretching vibrations. nih.gov |

| C-Br Stretch | FT-IR, FT-Raman | 500 - 650 | Typically found in the low-frequency region of the spectrum. |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. rsc.org

Reversed-Phase HPLC (RP-HPLC): This is the most widely used HPLC mode for purine analysis. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net The compound is separated from impurities based on its relative polarity. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically using a UV detector set to a wavelength where the purine ring strongly absorbs (around 260 nm). researchgate.net The method can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal separation. mdpi.com

Table 5: Typical RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Nonpolar stationary phase for reversed-phase separation. mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid modifier improves peak shape and suppresses silanol (B1196071) interactions. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound from the column. |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. rsc.org |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. mdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) at 260 nm | Purine rings have a strong UV absorbance around this wavelength, providing high sensitivity. researchgate.net |

| Injection Volume | 5 - 20 µL | The volume of the sample solution introduced into the system. |

Research Applications and Utility of 2 Bromo 9h Purin 6 Amine Scaffolds in Academic Disciplines

Design and Synthesis of Chemical Probes for Biochemical Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological processes. The 2-Bromo-9H-purin-6-amine scaffold is a valuable starting point for the design and synthesis of such probes due to the reactivity of the C2-bromine atom, which allows for the introduction of various functionalities. These functionalities can include reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent modification of target proteins.

The general strategy for developing chemical probes from this compound involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the C2 position. For instance, Sonogashira coupling can be employed to introduce terminal alkynes. This alkyne handle can then be utilized for "click" chemistry, a powerful and versatile bioconjugation method, to attach a variety of tags for visualizing or capturing interacting biomolecules, thereby aiding in the elucidation of biochemical pathways.

A notable application of 2-substituted purines is in the study of nucleic acid structure and function. For example, 2-aminopurine (B61359) (2-AP), a fluorescent analog of adenine (B156593), is widely used to probe local conformational changes in DNA and RNA. The synthesis of 2-AP derivatives and their incorporation into oligonucleotides allows researchers to monitor changes in fluorescence that report on events such as protein binding or nucleic acid folding.

| Probe Type | Synthetic Strategy from 2-Bromoadenine | Application Example |

| Alkyne-functionalized purine (B94841) | Sonogashira coupling | Click chemistry for attachment of reporter tags to study protein-purine interactions. |

| Fluorescent purine analog | Not directly synthesized from 2-bromoadenine, but a related application | 2-aminopurine is used to monitor conformational changes in nucleic acids. nih.gov |

| Biotinylated purine | Nucleophilic substitution with a biotin-containing nucleophile | Affinity-based pulldown experiments to identify purine-binding proteins. |

Precursors for the Synthesis of Novel Purine Nucleoside Analogs in Research